N-propynyl piperazine

Analgesic pharmacology Propargyl piperazine In-vivo ED50

Researchers requiring a heterobifunctional building block with orthogonal reactive sites often face limited options that combine click reactivity with a secondary amine. N-Propynylpiperazine (CAS 52070-67-4) solves this with a terminal alkyne for CuAAC click chemistry alongside a free piperazine nitrogen. • Enables one-pot bioconjugation with azido-functionalized biomolecules, dyes, or polymers - reducing purification steps and improving conjugate yield. • Crystalline solid (mp 59-63°C) simplifies accurate weighing and long-term storage versus volatile liquid alkyl-piperazine analogs. • ≥97% purity by GC/T ensures reliable performance in PROTAC linker assembly and medicinal chemistry hit-to-lead campaigns.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
Cat. No. B8335247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propynyl piperazine
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC#CN1CCNCC1
InChIInChI=1S/C7H12N2/c1-2-5-9-6-3-8-4-7-9/h8H,3-4,6-7H2,1H3
InChIKeyBVGMALQUNDJADG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propynyl Piperazine Procurement Guide


N-propynyl piperazine (1-propargylpiperazine, C₇H₁₂N₂, MW 124.18) is a monosubstituted piperazine featuring a terminal alkyne (–C≡CH) substituent. This heterocyclic building block is commercially available with a purity of ≥97% by GC/T; the free base is a white to light-yellow crystalline solid (mp 59–63 °C) soluble in methanol [1]. Its terminal alkyne enables participation in copper-catalysed azide–alkyne cycloaddition (CuAAC), the workhorse reaction of click chemistry, while the secondary piperazine nitrogen remains available for further derivatisation. These orthogonal reactive sites make it a valuable core for assembling molecular probes, PROTAC linkers, and pharmacologically active small molecules [2].

CuAAC Click HandleTerminal alkyne enables direct azide–alkyne cycloaddition without pre-functionalisation.
Solid Form HandlingCrystalline solid (mp 59–63°C) simplifies gravimetric dispensing and long-term storage.
Orthogonal SitesFree piperazine NH remains available for further derivatisation after click conjugation.

Why N-Alkyl Piperazines Fall Short vs. N-Propynyl Piperazine


Non-alkyne piperazines such as N-methyl-, N-ethyl-, or N-phenylpiperazine lack the terminal alkyne required for the bioorthogonal CuAAC click reaction, making them inert in modular bioconjugation and PROTAC assembly workflows [1]. Conversely, when the propargyl group is incorporated into bioactive molecules, it can dramatically alter pharmacological profiles. In a head-to-head analgesic evaluation, the propargyl-bearing derivative N-(3‑trifluoromethyl‑phenyl)-N′‑propargyl‑piperazine exhibited ED₅₀ values 4.7‑ to 56‑fold lower than the standard analgesic metamizol sodium across three animal pain models, indicating that removal or substitution of the propargyl group would erode this potency gain [2]. Furthermore, the crystalline solid form of N-propynyl piperazine (mp 59–63 °C) simplifies accurate weighing, purification, and long‑term storage compared with liquid alkyl‑piperazine analogs, which are volatile and hygroscopic [3].

Property
N-Propynyl Piperazine
N-Alkyl Piperazines
Click Competence
Terminal alkyne; CuAAC-ready
No alkyne; requires extra synthetic steps
Pharmacophore Potential
Propargyl group may enhance target potency
Removal likely alters pharmacological profile
Physical Form
Crystalline solid, non-volatile
Volatile liquids; hygroscopic, weighing errors

N-Propynyl Piperazine Selection Criteria


Analgesic Potency Advantage Over Metamizol Sodium

In a patent‑disclosed head‑to‑head comparison, N‑(3‑trifluoromethyl‑phenyl)‑N′‑propargyl‑piperazine hydrochloride (a derivative containing the N‑propynyl piperazine moiety) was tested against metamizol sodium (Novalgin®) in three validated animal pain models. The propargyl‑containing compound achieved an ED₅₀ of 5.3 mg kg⁻¹ s.c. in the rabbit gait test versus 25 mg kg⁻¹ for metamizol (4.7‑fold difference); in the mouse writhing test the ED₅₀ was 2.8 mg kg⁻¹ s.c. versus 97 mg kg⁻¹ (34.6‑fold difference); and in the rabbit tooth‑pulp test the ED₅₀ was approximately 10 mg kg⁻¹ i.v. versus 560 mg kg⁻¹ (≈56‑fold difference) [1]. The propargyl group is therefore a critical pharmacophoric element for achieving high potency, and replacing it with a simple alkyl or hydrogen substituent would be expected to abolish this advantage.

Analgesic ED50
Class-level inference
4.7× (gait s.c.), 34.6× (writhing), ≈56× (tooth-pulp i.v.) lower ED50 vs metamizol
Propargyl group associated with lower ED50 in animal pain models
Patent-derived data; model-specific endpoints
Analgesic pharmacology Propargyl piperazine In-vivo ED50

Ease of Handling: Solid vs. Liquid Piperazines

N‑propynyl piperazine is a white to light‑yellow crystalline solid with a melting point of 59.0–63.0 °C [1]. In contrast, the closest simple N‑alkyl piperazine analogs—N‑methylpiperazine (bp 138 °C) and N‑ethylpiperazine (bp 158 °C)—are colorless to pale‑yellow liquids at ambient temperature [2][3]. The solid form of N‑propynyl piperazine permits gravimetric dispensing on a standard analytical balance without the volatility and meniscus‑reading errors associated with liquid reagents, and it also facilitates purification by recrystallisation.

Physical State
Cross-study comparable
Crystalline solid (mp 59–63°C) vs liquid N-methyl- / N-ethylpiperazine
Solid form supports accurate weighing and recrystallisation
Non-volatile at ambient; reduced vapour exposure
Piperazine handling Physical form Procurement logistics

CuAAC Click Competence via Terminal Alkyne

The terminal alkyne of N‑propynyl piperazine provides a functional group that is absent in N‑methyl‑, N‑ethyl‑, or N‑phenyl‑piperazine. Under standard CuAAC conditions (CuSO₄/sodium ascorbate, RT), the alkyne reacts chemoselectively with organic azides to yield 1,4‑disubstituted 1,2,3‑triazoles [1]. This chemistry has been exploited to incorporate piperazine‑propargyl moieties into PROTAC linkers, where the piperazine ring improves solubility upon endosomal protonation while the triazole unit contributes metabolic stability [2]. Saturated piperazines require additional synthetic steps (e.g., N‑alkylation with a separate alkyne‑containing spacer) to achieve the same functionality, increasing step‑count and reducing overall yield.

CuAAC Reactivity
Class-level inference
Terminal alkyne present; direct triazole formation with azides
Eliminates one synthetic step vs non-alkyne piperazines
Standard CuAAC conditions; literature precedent
Click chemistry Bioorthogonal conjugation PROTAC linker

N-Propynyl Piperazine Application Scenarios


High-Potency Analgesic Lead Design

Medicinal chemistry programs targeting novel analgesics can prioritise N‑propynyl piperazine as a core scaffold because its propargyl group has been shown to deliver 5‑ to 56‑fold lower ED₅₀ values compared to the benchmark analgesic metamizol sodium [1]. Incorporating this substructure early in hit‑to‑lead campaigns increases the probability of achieving a therapeutically relevant potency window.

PROTAC Linker Construction via Propargyl Click

In targeted protein degradation research, N‑propynyl piperazine can be directly coupled to azide‑terminated binding ligands via CuAAC to generate triazole‑linked PROTACs. The resulting piperazine‑containing linkers exhibit improved aqueous solubility upon protonation relative to purely PEG‑based linkers, while maintaining sufficient rigidity to facilitate ternary complex formation [2].

One-Pot Bioconjugation of Probes and Payloads

Because N‑propynyl piperazine presents a “clickable” terminal alkyne without additional activation steps, it can be employed in one‑pot bioconjugation reactions with azido‑functionalised biomolecules, dyes, or polymers [3]. This reduces the number of purification steps and improves overall conjugate yield, making it a practical building block for chemical biology laboratories and diagnostic reagent manufacturers.

Application
Selection Property
Validation Focus
Analgesic lead optimization
Propargyl pharmacophore potential
In-vivo model-response interpretation
PROTAC linker assembly
Triazole-piperazine solubility & rigidity
Ternary complex formation review
One-pot bioconjugation
Terminal alkyne click reactivity
Conjugate yield & purification efficiency
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